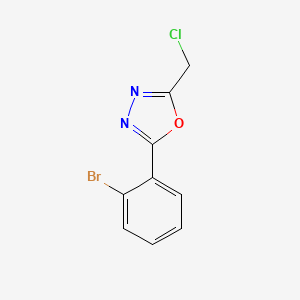

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

Descripción general

Descripción

Comprehensive Analysis of 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole is a compound that belongs to the oxadiazole family, which is known for its wide range of biological and pharmacological activities. These compounds are recognized as privileged structures in drug chemistry due to their potential as building blocks for biologically active derivatives that may be used as drugs or insecticides .

Synthesis Analysis

The synthesis of 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives can be achieved through various methods. One approach involves the preparation of carboxylic acid hydrazides, followed by acylation and cyclization using phosphorus trichloroxide (V). This method is advantageous due to high yields and the absence of the need to purify intermediate compounds, which simplifies the procedure . Another method includes the electrochemical synthesis at a platinum electrode, which is performed at room temperature in acetic acid . Additionally, microwave irradiation has been used to synthesize related 2-aryl-5-[5′-(4″-chlorophenyl)-2′-furyl]-1,3,4-oxadiazoles, offering benefits such as high yield and increased reaction rate .

Molecular Structure Analysis

The molecular structure of related oxadiazole compounds has been confirmed using various spectroscopic techniques such as 1H NMR, FT-IR, and MS. For instance, the structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction and compared with density functional theory (DFT) calculations . The spectral characteristics of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles have been studied, revealing maximum absorptive wavelengths and strong purple fluorescence in DMF solution .

Chemical Reactions Analysis

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole derivatives can undergo various chemical reactions. For example, reactions with KCN can lead to acetonitriles and alkanes via a non-reductive decyanation pathway . The chloromethyl group present in these compounds allows for further chemical modification, which is essential for the development of new drugs and materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are influenced by their molecular structure. UV-Vis spectroscopy of 2-chloromethyl-5-aryl-1,3,4-oxadiazoles shows maximum absorptive wavelengths between 260-279 nm, and fluorescent spectroscopy indicates strong purple fluorescence . The presence of substituents such as the chlorophenyl group can affect the electronic properties and reactivity of these compounds .

Aplicaciones Científicas De Investigación

- Application : This compound is used in scientific research and has a purity of 99%. It’s a fine crystalline powder with a melting point of 69°C to 72°C and a boiling point of 227°C .

- Methods of Application : It’s typically used in a laboratory setting, following standard safety procedures for handling chemicals .

- Results or Outcomes : The specific outcomes would depend on the nature of the experiment being conducted .

- Application : Chlorophenols are used to control bacteria, fungi, insects, and weeds due to their toxicity .

- Methods of Application : They are manufactured by treating phenol with chlorine or by hydrolysis of polychlorobenzenes .

- Results or Outcomes : The effectiveness of chlorophenols in controlling pests and weeds is well-documented .

Safety And Hazards

As with any chemical compound, handling “5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole” would require appropriate safety precautions. The compound might be harmful if ingested, inhaled, or comes into contact with skin. It might also pose environmental hazards due to the presence of the chlorine atoms.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, reactivity, and potential biological activities. It could also be interesting to investigate its physical and chemical properties in more detail, and to explore potential applications in areas such as medicinal chemistry or materials science.

Please note that this is a general analysis based on the structure and functional groups of the compound. For a more detailed and accurate analysis, specific experimental data and literature sources would be needed.

Propiedades

IUPAC Name |

5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2O/c10-5-8-12-9(13-14-8)6-3-1-2-4-7(6)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZWQESMXKKSGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NOC(=N2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368858 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

50737-32-1 | |

| Record name | 5-(Chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(chloromethyl)-3-(2-chlorophenyl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

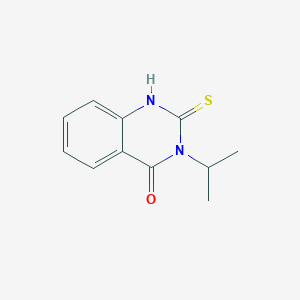

![Cyclohexyl-(5,6-dihydro-4H-[1,3]thiazin-2-yl)-amine](/img/structure/B1271783.png)

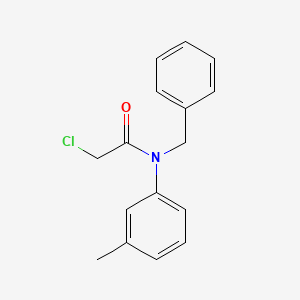

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)